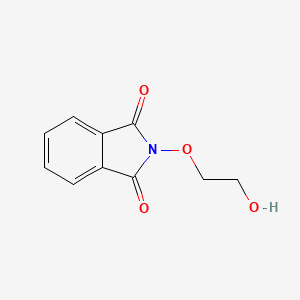

2-(2-Hydroxyethoxy)isoindoline-1,3-dione

概要

説明

2-(2-Hydroxyethoxy)isoindoline-1,3-dione, also known as Irgacure 784, is a photoinitiator commonly used in the production of UV-curable coatings and inks . It has a molecular weight of 235.24 .

Synthesis Analysis

The synthesis of this compound involves the reaction of 2-(2-aminoethyl)-ethanol and phthalic anhydride. These reactants are dissolved in toluene and the resulting solution is heated under reflux for 6 hours with a Dean-Stark apparatus .Molecular Structure Analysis

The molecular formula of this compound is C12H13NO4 . The InChI code is 1S/C12H13NO4/c14-6-8-17-7-5-13-11(15)9-3-1-2-4-10(9)12(13)16/h1-4,14H,5-8H2 .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a density of 1.3±0.1 g/cm3, a boiling point of 412.0±25.0 °C at 760 mmHg, and a flash point of 203.0±23.2 °C . It has 5 H bond acceptors, 1 H bond donor, and 5 freely rotating bonds .科学的研究の応用

Synthesis and Characterization

2-(2-Hydroxyethoxy)isoindoline-1,3-dione and its derivatives have been the focus of synthesis and structural characterization studies. These compounds, thanks to their unique structural framework, have been synthesized through various chemical reactions, with their structures confirmed using spectroscopic methods. For instance, a derivative of isoindoline-1,3-dione was characterized using 1D and 2D NMR spectroscopy, demonstrating the correlation between neighboring protons and adjacent carbons, thus confirming the compound's identity (Dioukhane et al., 2021).

Material Science Applications

Isoindoline-1,3-dione derivatives have been applied in material science, particularly in corrosion resistance. Phthalimide-functionalized benzoxazine monomers derived from isoindoline-1,3-dione showed significant corrosion resistance on mild steel, highlighting their potential in protective coatings (Aly et al., 2020).

Pharmaceutical Research

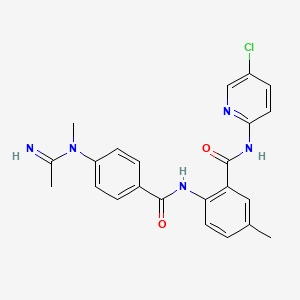

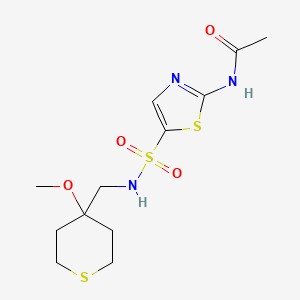

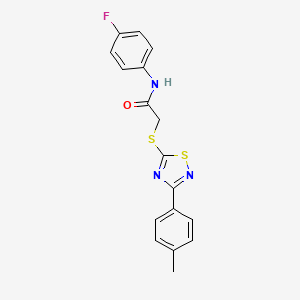

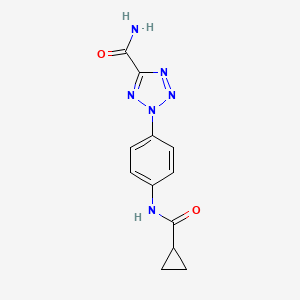

In the realm of pharmaceutical research, isoindoline-1,3-dione derivatives have been explored for their biological activities. Compounds based on this scaffold have been investigated for their potential as inhibitors of HIV-1 integrase and reverse transcriptase ribonuclease H domain, showcasing novel selective inhibitors that might contribute to antiviral therapy (Billamboz et al., 2011). Another study synthesized and evaluated isoindoline-1,3-dione derivatives as AChE inhibitors, showing promising results for Alzheimer’s disease treatment (Andrade-Jorge et al., 2018).

Organic Electronics and Electrochromics

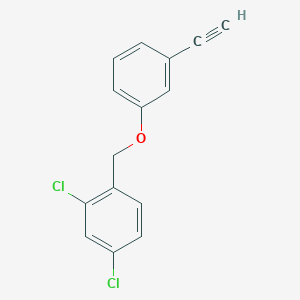

Isoindoline-1,3-dione derivatives have also found applications in organic electronics and electrochromics. A study demonstrated isoindigo-based conjugated polymers, incorporating isoindoline-1,3-dione units, exhibiting excellent electrochromic performances in the NIR region, suggesting their use in flexible NIR displays and indoor electrochromic products (Gu et al., 2018).

Enzyme Inhibition and Medicinal Chemistry

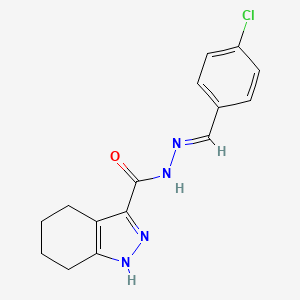

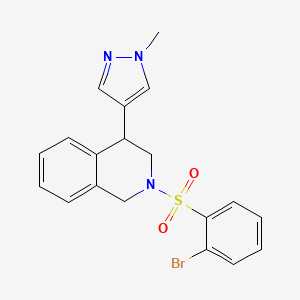

The potential of isoindoline-1,3-dione derivatives in medicinal chemistry has been highlighted through their enzyme inhibition capabilities. For instance, N-substituted derivatives showed notable inhibitory activity against cyclooxygenase, suggesting their utility in developing novel anti-inflammatory agents (Szkatuła et al., 2021). Another study discovered pyrazole-isoindoline-1,3-dione hybrids as promising scaffolds for developing 4-hydroxyphenylpyruvate dioxygenase inhibitors, offering potential as herbicides (He et al., 2019).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. The hazard statements associated with it are H302 (Harmful if swallowed) and H317 (May cause an allergic skin reaction). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

作用機序

Target of Action

The primary target of 2-(2-Hydroxyethoxy)isoindoline-1,3-dione is acetylcholinesterase (AChE) . AChE is an enzyme that hydrolyzes the neurotransmitter acetylcholine (ACh) at cholinergic synapses, thus terminating nerve transmission . This compound also modulates the dopamine receptor D3 , suggesting potential applications as antipsychotic agents .

Mode of Action

This compound exerts a competitive inhibition on AChE . This means it competes with acetylcholine for the active site of AChE, reducing the rate at which acetylcholine is broken down and thus increasing the concentration of acetylcholine in the synapse . This can enhance cholinergic transmission, which is often impaired in conditions such as Alzheimer’s disease .

Pharmacokinetics

Its molecular weight (23524) and physical form (solid) suggest that it may have good bioavailability

Result of Action

The inhibition of AChE by this compound can lead to increased acetylcholine levels, potentially improving cognitive function in conditions like Alzheimer’s disease . Its modulation of the dopamine receptor D3 could have antipsychotic effects . It also has potential capacity in the treatment of Alzheimer’s disease by inhibiting β-amyloid protein aggregation .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its stability and efficacy may be affected by temperature and pH. It is recommended to be stored in a dry environment at 2-8°C

特性

IUPAC Name |

2-(2-hydroxyethoxy)isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c12-5-6-15-11-9(13)7-3-1-2-4-8(7)10(11)14/h1-4,12H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOSUQMBAMQLTFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)OCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Ethoxy-4-{[(4-methoxyphenyl)sulfonyl]oxy}benzoic acid](/img/structure/B2884744.png)

![4-fluoro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide](/img/structure/B2884752.png)

![Ethyl 3-(4-chlorophenyl)-4-oxo-5-(2-phenylbutanamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2884754.png)

![2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2884756.png)

amino}-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2884759.png)

![2-(2,4-dichlorophenoxy)-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2884761.png)